Methyl[1-(pyrimidin-2-yl)ethyl]amine
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Overview
Description
Methyl[1-(pyrimidin-2-yl)ethyl]amine is a chemical compound that features a pyrimidine ring attached to an ethylamine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the pyrimidine ring, a common motif in many biologically active molecules, makes this compound particularly valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(pyrimidin-2-yl)ethyl]amine typically involves the reaction of pyrimidine derivatives with ethylamine under controlled conditions. One common method includes the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron(II)-complex . This method allows for the efficient formation of the pyrimidine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(pyrimidin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl[1-(pyrimidin-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl[1-(pyrimidin-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes and receptors in biological systems, leading to various effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl[1-(pyrimidin-2-yl)ethyl]amine include other pyrimidine derivatives, such as:
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Pyrimidine oxides: Formed through oxidation reactions and studied for their biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-methyl-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C7H11N3/c1-6(8-2)7-9-4-3-5-10-7/h3-6,8H,1-2H3 |
InChI Key |
DWRJLAIPDFXPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC=N1)NC |
Origin of Product |
United States |
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